sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
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Overview
Description
Cytidine-5’-triphosphate disodium salt, also known by its MDL number MFCD00078193, is a nucleoside triphosphate with a pyrimidine ring. It is a crucial component in the synthesis of RNA and plays a significant role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate disodium salt can be synthesized through enzymatic phosphorylation of cytidine monophosphate (CMP) using cytidine monophosphate kinase and nucleoside diphosphate kinase. The reaction conditions typically involve the presence of adenosine triphosphate (ATP) as a phosphate donor and magnesium ions as cofactors .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate disodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce cytidine triphosphate, which is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-triphosphate disodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a phosphate donor in various biochemical reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate (CDP) and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the synthesis of RNA.
Common Reagents and Conditions
Phosphorylation: Requires ATP and magnesium ions.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Substitution: Often involves nucleophilic agents and specific enzymes.
Major Products Formed
Phosphorylation: Produces cytidine diphosphate and adenosine diphosphate.
Hydrolysis: Results in cytidine diphosphate and inorganic phosphate.
Substitution: Leads to the formation of RNA strands.
Scientific Research Applications
Cytidine-5’-triphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in the study of RNA synthesis and function.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of RNA-based products and as a biochemical reagent
Mechanism of Action
Cytidine-5’-triphosphate disodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerase during transcription. Additionally, it acts as a coenzyme in various biochemical reactions, including the synthesis of phospholipids and glycoproteins. The molecular targets include RNA polymerase and enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
- Adenosine-5’-triphosphate (ATP)
- Guanosine-5’-triphosphate (GTP)
- Uridine-5’-triphosphate (UTP)
Uniqueness
Cytidine-5’-triphosphate disodium salt is unique due to its specific role in the synthesis of cytidine-containing RNA sequences. Unlike ATP, GTP, and UTP, which are involved in various energy transfer and signaling processes, cytidine-5’-triphosphate is primarily focused on RNA synthesis and specific biochemical pathways .
Properties
Molecular Formula |
C9H14N3Na2O14P3 |
---|---|
Molecular Weight |
527.12 g/mol |
IUPAC Name |
disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
NFQMDTRPCFJJND-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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